molecular formula C10H10ClNO3 B2804981 3-{[(Chloroacetyl)amino]methyl}benzoic acid CAS No. 718-15-0

3-{[(Chloroacetyl)amino]methyl}benzoic acid

Cat. No.: B2804981
CAS No.: 718-15-0
M. Wt: 227.64
InChI Key: SXSAYQRAIHEUBP-UHFFFAOYSA-N
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Description

3-{[(Chloroacetyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzoic acid, where a chloroacetyl group is attached to the amino group, which is further connected to the benzoic acid moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Chloroacetyl)amino]methyl}benzoic acid typically involves the reaction of 3-aminomethylbenzoic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-aminomethylbenzoic acid+chloroacetyl chloride3-[(Chloroacetyl)amino]methylbenzoic acid+HCl\text{3-aminomethylbenzoic acid} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-aminomethylbenzoic acid+chloroacetyl chloride→3-[(Chloroacetyl)amino]methylbenzoic acid+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(Chloroacetyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form 3-aminomethylbenzoic acid and chloroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Hydrolysis: 3-aminomethylbenzoic acid and chloroacetic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

3-{[(Chloroacetyl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Chloroacetyl)amino]methyl}benzoic acid involves its interaction with biological molecules such as proteins and enzymes. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various molecular targets and pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-aminomethylbenzoic acid: The parent compound without the chloroacetyl group.

    Chloroacetic acid: A simpler compound with similar reactivity.

    N-(Chloroacetyl)aniline: A related compound with a similar functional group.

Uniqueness

3-{[(Chloroacetyl)amino]methyl}benzoic acid is unique due to the presence of both the benzoic acid moiety and the chloroacetyl group. This combination allows for specific interactions and reactivity that are not observed in simpler compounds. The methylene bridge connecting the two functional groups also provides additional flexibility and potential for diverse chemical transformations.

Properties

IUPAC Name

3-[[(2-chloroacetyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-5-9(13)12-6-7-2-1-3-8(4-7)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSAYQRAIHEUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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